2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of indole, thiazole, and benzylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through sulfonylation, where the indole derivative reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Thiazole Ring: The thiazole ring is typically formed via a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: Finally, the indole and thiazole moieties are coupled through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce sulfoxide or sulfone functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like thiols or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, acetic acid.
Reduction: LiAlH4, NaBH4, ethanol.
Substitution: Thiols, amines, DMF (dimethylformamide) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: It can be used as a probe to study enzyme interactions and protein binding due to its indole and thiazole moieties.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the thiazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Known for its photophysical properties and used in optoelectronic applications.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Studied for their antimicrobial and antitubercular activities.
Uniqueness
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is unique due to the combination of its indole, thiazole, and benzylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-19(22-20-21-10-11-27-20)13-23-12-18(16-8-4-5-9-17(16)23)28(25,26)14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFYLZCVYKDJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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